molecular formula C6H9NS B14613348 Thiiranebutanenitrile CAS No. 58130-94-2

Thiiranebutanenitrile

Cat. No.: B14613348
CAS No.: 58130-94-2
M. Wt: 127.21 g/mol
InChI Key: GWYOVZVXBRVBBE-UHFFFAOYSA-N
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Description

Thiiranebutanenitrile (IUPAC name: 2-(thiiran-2-yl)acetonitrile), also known as Thiirane-2-acetonitrile, is a sulfur-containing organic compound characterized by a thiirane (episulfide) ring and a nitrile group. It is identified as a secondary metabolite in Raphanus sativus (radish) roots, particularly in the ethyl acetate fraction, where it constitutes 19.60% of the sulfur compounds . The compound’s structure (C₄H₅NS) confers unique reactivity due to the strained thiirane ring and the electron-withdrawing nitrile group, making it a subject of interest in synthetic chemistry and phytochemical research. Synonyms include 3,4-Epithiobutanenitrile and (Cyanomethyl)thiirane .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58130-94-2

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

4-(thiiran-2-yl)butanenitrile

InChI

InChI=1S/C6H9NS/c7-4-2-1-3-6-5-8-6/h6H,1-3,5H2

InChI Key

GWYOVZVXBRVBBE-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)CCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiiranebutanenitrile can be synthesized through the reaction of epoxides with thiourea in a deep eutectic solvent (DES) composed of urea and choline chloride. This method is straightforward and odorless, yielding thiiranes in excellent yields and with high diastereoselectivity . Another method involves the microwave irradiation of a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride under solvent-free conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of thiirane synthesis can be applied. Industrial production would likely involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Thiiranebutanenitrile undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiirane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The thiirane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiiranes depending on the nucleophile used.

Scientific Research Applications

Thiiranebutanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of thiiranebutanenitrile involves its interaction with various molecular targets. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrile group can also participate in reactions that modify the compound’s activity and specificity. The exact molecular pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Concentration (%) Primary Source
This compound C₄H₅NS Thiirane, Nitrile 19.60 R. sativus ethyl acetate
Sulfolane C₄H₈O₂S Sulfone 10.73 R. sativus ethyl acetate
Allyl thiocyanate C₄H₅NS Thiocyanate, Alkene 11.22 R. sativus methylene chloride
Benzyl thiocyanate C₈H₇NS Thiocyanate, Benzene 12.90 R. sativus methylene chloride
4-(Methylthio)-3-butenyl isothiocyanate C₆H₉NS₂ Isothiocyanate, Thioether 19.06 R. sativus methylene chloride

Key Observations :

  • This compound vs. Sulfolane : While both contain sulfur, Sulfolane’s sulfone group (SO₂) makes it a polar aprotic solvent, whereas this compound’s thiirane ring enables ring-opening reactions critical in polymer chemistry .
  • This compound vs. Thiocyanates : Allyl and Benzyl thiocyanates lack the thiirane ring but exhibit antimicrobial properties due to the -SCN group. This compound’s nitrile group may contribute to distinct bioactivity, though this requires further study .
  • Abundance : this compound is the second-most abundant sulfur compound in its fraction (19.60%), surpassed only by 4-(methylthio)-3-butenyl isothiocyanate (19.06%) in the methylene chloride fraction .

Data Reliability and Limitations

  • Source Diversity : Data on this compound are derived from GC/MS analyses of R. sativus extracts and NIST Chemistry WebBook entries, ensuring methodological rigor .
  • Knowledge Gaps: Biological activity data for this compound are sparse compared to its thiocyanate analogs, highlighting the need for targeted pharmacological studies.

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